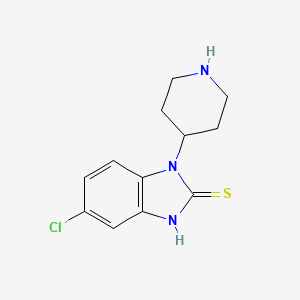
EINECS 283-384-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione involves several steps. One common synthetic route includes the reaction of 5-chloro-1,3-dihydro-2H-benzimidazole-2-thione with piperidine under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
化学反応の分析
5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione can be compared with similar compounds such as:
- 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazole-2-thione
- 6-[methyl(phenylsulphonyl)amino]hexanoic acid, compound with cyclohexylamine
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione lies in its specific functional groups and the resulting chemical behavior .
特性
CAS番号 |
84604-99-9 |
|---|---|
分子式 |
C12H14ClN3S |
分子量 |
267.78 g/mol |
IUPAC名 |
6-chloro-3-piperidin-4-yl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C12H14ClN3S/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,17) |
InChIキー |
BEWMOLNFHXEXSM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)Cl)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


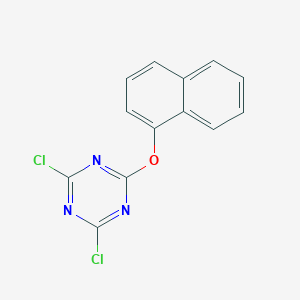
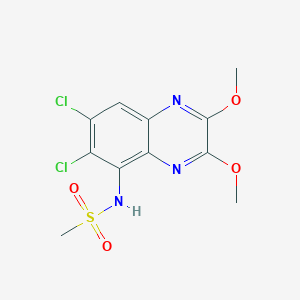
![Spiro[bicyclo[2.2.1]heptane-2,3'-piperidine]](/img/structure/B8669106.png)
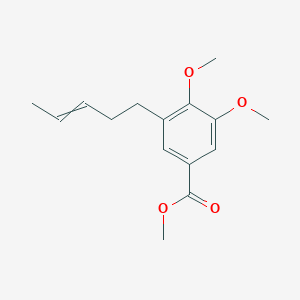
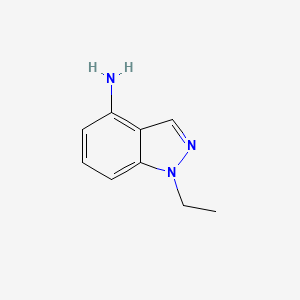
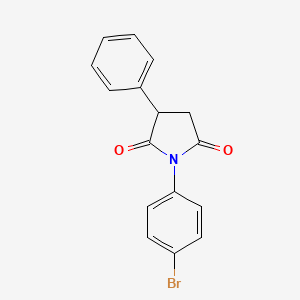
![2-Chloro-5-[2-(2,4-di-tert-amylphenoxy)butyramido]aniline](/img/structure/B8669126.png)
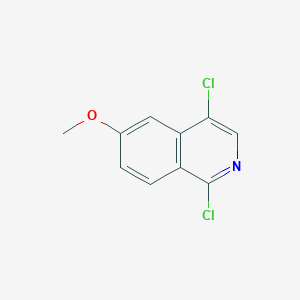
![4-[(Pyridin-4-yl)sulfanyl]butanenitrile](/img/structure/B8669138.png)
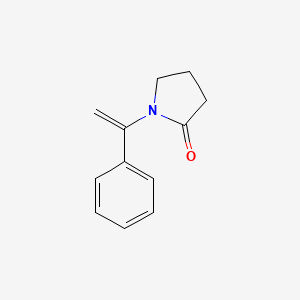
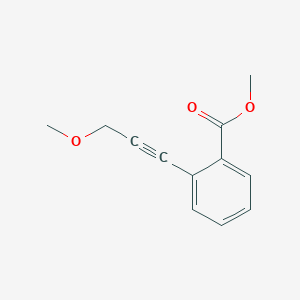
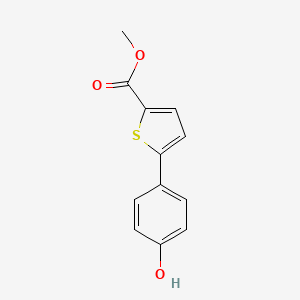
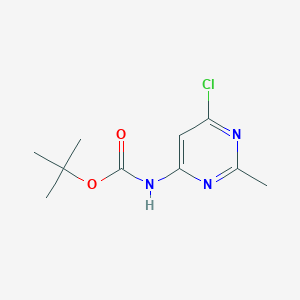
![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide](/img/structure/B8669178.png)
